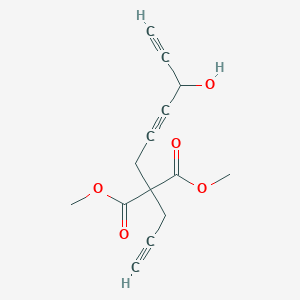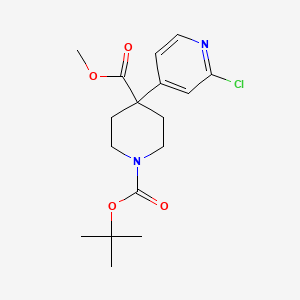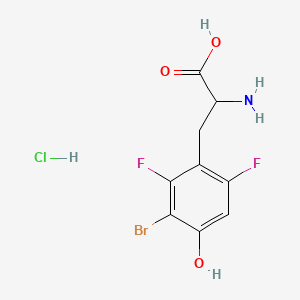
2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of amino, bromo, difluoro, and hydroxy functional groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluorophenol derivative, followed by the introduction of an amino group through a substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can streamline the process, making it feasible for large-scale synthesis.
化学反应分析
Types of Reactions
2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted amino derivatives.
科学研究应用
2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromo and difluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the bromo and difluoro groups, resulting in different chemical and biological properties.
2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid: Lacks the difluoro groups, affecting its reactivity and interactions.
2-Amino-3-(3,4-difluorophenyl)propanoic acid: Lacks the bromo and hydroxy groups, altering its chemical behavior.
Uniqueness
The presence of both bromo and difluoro groups in 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride makes it unique compared to similar compounds. These functional groups enhance its reactivity and potential for forming diverse chemical and biological interactions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H9BrClF2NO3 |
|---|---|
分子量 |
332.52 g/mol |
IUPAC 名称 |
2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8BrF2NO3.ClH/c10-7-6(14)2-4(11)3(8(7)12)1-5(13)9(15)16;/h2,5,14H,1,13H2,(H,15,16);1H |
InChI 键 |
RLLOKMFDLATZCT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)Br)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


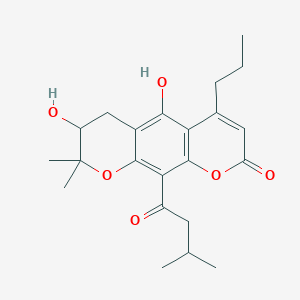
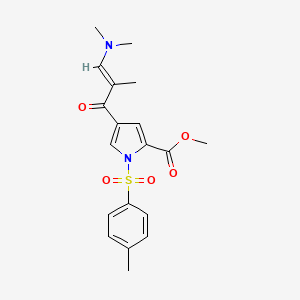

![[(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12306734.png)
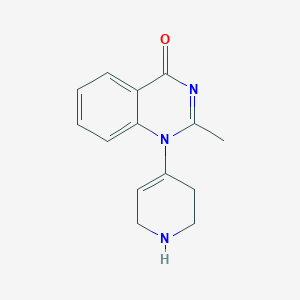
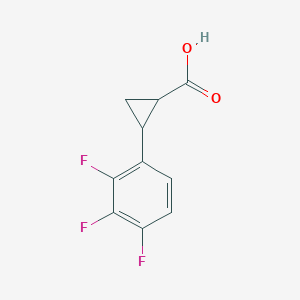
![Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate](/img/structure/B12306743.png)
![5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B12306744.png)
![10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid](/img/structure/B12306745.png)

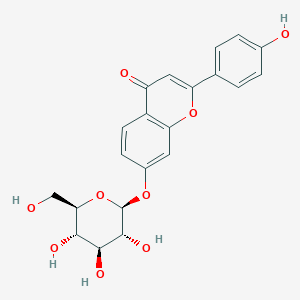
![rac-(2R,5S)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid, cis](/img/structure/B12306766.png)
